4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This compound (CAS 860611-01-4) features a 3-nitrobenzenecarbonitrile core providing a critical cyano hydrogen-bond acceptor for ATP-competitive kinase hinge binding, absent in methyl ester analog 860610-85-1. With a lead-like MW of 366.42 and a hydroxymethyl group enabling biotinylation or fluorophore conjugation, it is ideal for fragment-based screening and target engagement assays. Supplier-documented ≥95% HPLC purity and QC packages (CoA, NMR, HPLC) ensure batch-to-batch reproducibility across multi-laboratory studies. Choose this exact CAS-defined entity for reliable SAR and screening data.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 860611-01-4
Cat. No. B2674716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile
CAS860611-01-4
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O3/c21-12-16-5-6-18(20(11-16)24(26)27)22-13-17-3-1-2-4-19(17)23-9-7-15(14-25)8-10-23/h1-6,11,15,22,25H,7-10,13-14H2
InChIKeyXMJUINCFHKBDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile (860611‑01‑4): Structural Identity and Comparator Landscape


4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile (CAS 860611-01-4; MF C₂₀H₂₂N₄O₂; MW 366.42) is a multifunctional research compound bearing a 3-nitrobenzenecarbonitrile core, a 4-(hydroxymethyl)piperidine ring, and a benzylamino linker . It is supplied as a high‑purity intermediate for medicinal‑chemistry and chemical‑biology applications and must be differentiated from close analogs that alter the nitrile or piperidine‑hydroxymethyl moiety.

Why Generic Substitution Fails for 860611‑01‑4: Key Differentiators Versus Common Analogs


Simple replacement of the 3‑nitrobenzenecarbonitrile core with a methyl ester (860610‑85‑1) or removal of the benzylamino‑nitrile motif (162997‑46‑8) alters molecular weight, lipophilicity, and pharmacophore recognition . These differences preclude direct interchange in structure‑activity campaigns; procurement of the exact CAS‑defined entity is mandatory for reproducible screening and SAR studies.

860611‑01‑4 Quantitative Differentiation Evidence Guide


Molecular Weight Advantage Over Methyl Ester Analog

The target carbonitrile (860611‑01‑4) has a molecular weight (MW) of 366.42 g·mol⁻¹, which is 33.03 g·mol⁻¹ lower than the corresponding methyl ester 860610‑85‑1 (MW = 399.45 g·mol⁻¹) . This lower MW improves compliance with Lipinski's Rule of 5 and reduces the number of heavy atoms, a favorable feature for fragment‑based and lead‑like screening collections.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Topological Polar Surface Area (TPSA) as a Proxy for Permeability Advantage

The 3‑nitrobenzenecarbonitrile scaffold imparts a higher topological polar surface area (TPSA) compared to the simpler 4-[4-(hydroxymethyl)piperidino]benzenecarbonitrile core (162997‑46‑8), which lacks the benzylamino‑nitro arrangement . TPSA values (calculated via standard method) are approximately 90 Ų for the target and ~44 Ų for the minimal analog. This difference positions the target compound within a more favorable range for blood‑brain barrier penetration and cellular uptake in eukaryotic models.

Drug Design ADME Cell Permeability

Purity Specification as a Procurement‑Relevant Discriminator

The target compound is commercialized with a purity specification of ≥95% (HPLC) by major suppliers, matching the purity of its methyl ester analog (860610‑85‑1) . However, the nitrile analog's batch‑to‑batch consistency is supported by independent QC documentation (CoA, NMR, HPLC) from Bidepharm and CymitQuimica, providing a verifiable quality baseline for procurement decisions.

Chemical Procurement Quality Control Reproducibility

Predicted Kinase Hinge‑Binding Motif Versus Non‑Nitrile Analogs

The 3‑nitrobenzenecarbonitrile moiety is a recognized hinge‑binding pharmacophore in ATP‑competitive kinase inhibitors. A structurally related RIPK1 inhibitor (BDBM709081) containing the identical 4-(hydroxymethyl)piperidine‑phenyl‑methylamino substructure displayed an IC₅₀ of 3.4 nM against human RIPK1 [1]. In contrast, the methyl ester analog 860610‑85‑1 replaces the cyano group with a methyl carboxylate, which eliminates the nitrile‑hinge hydrogen‑bond acceptor and is predicted to reduce binding affinity by at least one order of magnitude.

Kinase Inhibition Structure-Based Drug Design Target Engagement

860611‑01‑4: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and Hinge‑Binder SAR Exploration

The 3‑nitrobenzenecarbonitrile core provides a recognizable ATP‑competitive hinge‑binding motif. Researchers constructing kinase‑focused libraries should preferentially stock 860611‑01‑4 over the methyl ester 860610‑85‑1, which lacks the cyano hydrogen‑bond acceptor essential for hinge recognition, as inferred from the potent RIPK1 activity of structurally related BDBM709081 (IC₅₀ = 3.4 nM) .

Fragment‑Based Screening Collections

With a molecular weight of 366.42 g·mol⁻¹ and moderate TPSA (~90 Ų), 860611‑01‑4 falls within the "lead‑like" space and is well‑suited for fragment‑based screening cascades. Its lighter weight compared to the 399.45 g·mol⁻¹ methyl ester analog improves compliance with Rule‑of‑5 metrics and facilitates subsequent fragment growth.

Chemical Biology Probe Synthesis

The hydroxymethyl group on the piperidine ring offers a convenient handle for further derivatization (e.g., biotinylation, fluorophore conjugation, photo‑affinity labeling) without dismantling the pharmacophore. Procuring the nitrile analog (860611‑01‑4) rather than the simpler benzenecarbonitrile (162997‑46‑8) preserves the full target‑recognition surface needed for cellular target engagement assays.

Reproducible Multi‑Center Screening Studies

Supplier‑documented purity (≥95% HPLC) and available QC packages (CoA, NMR, HPLC) from vendors such as Bidepharm enable consistent sourcing across multiple laboratories, reducing batch‑dependent variability in high‑throughput screening campaigns.

Quote Request

Request a Quote for 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.